molecular formula C12H16BrN3O B6635200 3-Bromo-N-(1-methylpiperidin-4-yl)picolinamide

3-Bromo-N-(1-methylpiperidin-4-yl)picolinamide

Cat. No.: B6635200
M. Wt: 298.18 g/mol
InChI Key: MQENLIDKMOPHIF-UHFFFAOYSA-N
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Description

3-Bromo-N-(1-methylpiperidin-4-yl)picolinamide is a chemical compound that belongs to the class of picolinamides It features a bromine atom at the third position of the pyridine ring and a piperidine ring substituted with a methyl group at the nitrogen atom

Properties

IUPAC Name

3-bromo-N-(1-methylpiperidin-4-yl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN3O/c1-16-7-4-9(5-8-16)15-12(17)11-10(13)3-2-6-14-11/h2-3,6,9H,4-5,7-8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQENLIDKMOPHIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC(=O)C2=C(C=CC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-(1-methylpiperidin-4-yl)picolinamide typically involves the following steps:

    Bromination: The starting material, picolinamide, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane.

    Piperidine Substitution: The brominated intermediate is then reacted with 1-methylpiperidine under basic conditions, often using a base like potassium carbonate or sodium hydride, to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-(1-methylpiperidin-4-yl)picolinamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of polar aprotic solvents and bases.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted picolinamides, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

3-Bromo-N-(1-methylpiperidin-4-yl)picolinamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological and psychiatric disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Biological Studies: Researchers use this compound to study its effects on various biological systems, including its potential as an enzyme inhibitor or receptor modulator.

Mechanism of Action

The mechanism of action of 3-Bromo-N-(1-methylpiperidin-4-yl)picolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the piperidine ring play crucial roles in binding to these targets, potentially modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-N-methyl-N-(1-methylpiperidin-4-yl)benzamide: This compound is structurally similar but features a benzamide moiety instead of a picolinamide.

    3-Bromo-4-(4-methylpiperidin-1-yl)pyridine: Another related compound with a pyridine ring and a piperidine substitution.

Uniqueness

3-Bromo-N-(1-methylpiperidin-4-yl)picolinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a bromine atom and a piperidine ring makes it a versatile intermediate for various synthetic and medicinal applications.

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